6-(Diethylamino)pyridine-3-boronic acid
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Overview
Description
6-(Diethylamino)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)pyridine-3-boronic acid typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)pyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-(Diethylamino)pyridine-3-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Diethylamino)pyridine-3-boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diol-containing molecules, making it useful in the detection and separation of carbohydrates . Additionally, its ability to participate in cross-coupling reactions allows it to form new carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the diethylamino group.
6-Aminopyridine-3-boronic acid: Contains an amino group instead of a diethylamino group.
Phenylboronic acid: A simpler boronic acid derivative without the pyridine ring.
Uniqueness
6-(Diethylamino)pyridine-3-boronic acid is unique due to the presence of the diethylamino group, which can enhance its reactivity and binding affinity in certain reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[6-(diethylamino)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7,13-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCOLBGQLNVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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